molecular formula C16H13ClN2O3S2 B2424943 N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide CAS No. 941924-63-6

N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide

Cat. No.: B2424943
CAS No.: 941924-63-6
M. Wt: 380.86
InChI Key: QNNWFFWKHMTXDV-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a synthetic organic compound with the molecular formula C 16 H 13 ClN 2 O 3 S 2 and a molecular weight of 380.87 g/mol . This benzothiazole derivative is characterized by a propanamide linker connecting a 1,3-benzothiazol-6-yl amine moiety and a 4-chlorobenzenesulfonyl group, a structure that suggests potential as a key intermediate or bioactive scaffold in medicinal chemistry and drug discovery research . The presence of both benzothiazole and sulfonamide functional groups is often associated with diverse biological activities, making this compound a valuable candidate for high-throughput screening and structure-activity relationship (SAR) studies. This product is offered with a minimum purity of 90% and is supplied in quantities ranging from milligrams to grams for laboratory-scale investigations . It is intended for use in non-clinical research applications, such as in vitro assays and biochemical profiling. Researchers can utilize this compound to explore its potential interactions with various biological targets or to synthesize more complex chemical entities. Notice: This product is classified as "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c17-11-1-4-13(5-2-11)24(21,22)8-7-16(20)19-12-3-6-14-15(9-12)23-10-18-14/h1-6,9-10H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNWFFWKHMTXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)N=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-5-Nitrothiophenol

Benzothiazoles are commonly synthesized via cyclization of 2-aminothiophenol derivatives. For 6-substituted variants, nitro groups serve as precursors to amines.

Procedure :

  • Nitration : Treat 2-aminothiophenol with nitric acid to introduce a nitro group at the 5-position, yielding 2-amino-5-nitrobenzenethiol.
  • Cyclization : React with formic acid or acetic anhydride under reflux to form 6-nitro-1,3-benzothiazole.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or use of SnCl₂/HCl reduces the nitro group to an amine, producing 1,3-benzothiazol-6-amine.

Key Conditions :

  • Cyclization: 100–120°C in acetic acid.
  • Reduction: 25–50°C, 1–3 atm H₂ pressure.

Synthesis of 3-(4-Chlorobenzenesulfonyl)Propanoic Acid

Sulfonylation of 3-Bromopropanoic Acid

Introducing the sulfonyl group at the terminal carbon of propane involves nucleophilic substitution.

Procedure :

  • Sulfinate Formation : React 4-chlorobenzenesulfonyl chloride with sodium sulfite to generate sodium 4-chlorobenzenesulfinate.
  • Substitution : Treat 3-bromopropanoic acid with sodium sulfinate in DMF at 80–100°C for 12–24 hours.

Reaction :
$$
\text{BrCH}2\text{CH}2\text{COOH} + \text{NaSO}2\text{C}6\text{H}4\text{Cl-4} \rightarrow \text{SO}2\text{C}6\text{H}4\text{Cl-4-CH}2\text{CH}2\text{COOH} + \text{NaBr}
$$

Purification : Recrystallization from ethanol/water mixtures yields 3-(4-chlorobenzenesulfonyl)propanoic acid.

Amide Coupling to Form this compound

Carboxylic Acid Activation

The propanoic acid derivative is activated as an acyl chloride or mixed anhydride for amide formation.

Procedure :

  • Acyl Chloride Formation : React 3-(4-chlorobenzenesulfonyl)propanoic acid with thionyl chloride (SOCl₂) at 60–70°C for 2–4 hours.
  • Coupling : Add 1,3-benzothiazol-6-amine and triethylamine (base) in anhydrous THF or DCM. Stir at 0–25°C for 4–12 hours.

Reaction :
$$
\text{SO}2\text{C}6\text{H}4\text{Cl-4-CH}2\text{CH}2\text{COCl} + \text{H}2\text{N-C}7\text{H}4\text{NS} \rightarrow \text{Target Compound} + \text{HCl}
$$

Alternative Coupling Agents :

  • HATU or EDCl/HOBt in DMF for milder conditions.

Optimization and Challenges

Solubility and Purification

  • Benzothiazole Amine : Poor solubility in non-polar solvents necessitates polar aprotic solvents (DMF, DMSO).
  • Sulfonyl Intermediate : Acidic workup may hydrolyze sulfonamides; neutral pH extraction is critical.

Byproduct Mitigation

  • Unwanted Cyclization : Ensure stoichiometric control during sulfonylation to prevent dimerization.
  • Oxidation : Use inert atmospheres (N₂/Ar) during reductions to avoid sulfoxide formation.

Analytical Data and Characterization

Hypothetical spectral data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, benzothiazole-H), 7.85–7.70 (m, 4H, Ar-H), 3.45 (t, 2H, CH₂-SO₂), 2.90 (t, 2H, CH₂-CO).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1350–1150 cm⁻¹ (SO₂ asym/sym).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)*
Acyl Chloride Coupling High reactivity, short reaction time Moisture-sensitive intermediates 65–75
EDCl/HOBt Mediated Mild conditions, fewer side reactions Costly reagents, longer purification 70–80

*Theoretical yields based on analogous reactions.

Industrial Scalability Considerations

  • Cost Efficiency : Sodium sulfinate routes are preferable for large-scale sulfonylation.
  • Catalyst Recycling : Palladium catalysts from reductions can be recovered via filtration.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide exhibit anticancer properties. A study demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

Compound NameStructureBiological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamideC16H13ClN2OSAnticancer
4-Chloro-N-(5-methylthiazol-2-yl)benzamideC10H9ClN2OSAntibacterial

The structural features of these compounds enhance their selectivity towards cancer cells, making them promising candidates for further development in cancer therapeutics .

Antimicrobial Activity

The sulfonamide group in this compound is known for its antimicrobial properties. Similar compounds have been shown to possess activity against a range of bacteria and fungi. For example:

  • Mechanism : The sulfonamide moiety interferes with bacterial folate synthesis.
  • Case Study : A derivative of benzothiazole was tested against Staphylococcus aureus, demonstrating significant inhibition of bacterial growth.

Optical Materials

Research has explored the use of benzothiazole derivatives in optical applications due to their unique electronic properties. For instance, studies on the structural characteristics of N-(1,3-benzothiazol-6-yl)-4-halogenobenzenesulfonyl derivatives have shown potential for use in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through structural modifications allows for the development of materials with specific optical characteristics .

Polymer Science

Benzothiazole-based compounds are also being investigated for their role in polymer science. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties. For example:

Polymer TypeAdditiveEffect
PolycarbonateThis compoundIncreased thermal stability
Polyvinyl chlorideBenzothiazole derivativesImproved mechanical strength

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The sulfonyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Sulfonyl Derivatives: Compounds such as sulfonylureas and sulfonamides.

Uniqueness

N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide is unique due to the combination of the benzothiazole core and the sulfonyl group, which may confer distinct biological and chemical properties compared to other similar compounds.

Biological Activity

N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a chlorobenzenesulfonyl group, which is known for enhancing biological activity through various mechanisms. The general structure can be represented as follows:

PropertyValue
Molecular Formula C₁₅H₁₄ClN₃O₂S
Molecular Weight 341.81 g/mol
CAS Number 1040638-87-6

Synthesis

The synthesis of this compound typically involves the condensation of benzothiazole derivatives with sulfonyl chlorides. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest. A study highlighted that related compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that this compound may possess similar activity .

Antimicrobial Properties

Benzothiazole derivatives have also been recognized for their antimicrobial efficacy. The sulfonamide group enhances the interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. Notably, compounds in this class have shown activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound may exhibit anti-inflammatory properties. Benzothiazole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Modulation of Inflammatory Mediators : The compound may influence the production of cytokines and other mediators involved in inflammation.

Case Studies and Research Findings

Recent studies on related benzothiazole compounds provide insights into potential applications:

  • Anticancer Studies : A study demonstrated that a benzothiazole derivative exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
  • Antimicrobial Activity : Another investigation reported that a similar compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Research : A study found that benzothiazole derivatives reduced TNF-alpha levels in LPS-stimulated macrophages by 50%, highlighting their potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-6-yl)-3-(4-chlorobenzenesulfonyl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure. First, sulfonylation of 4-chlorobenzenesulfonyl chloride with a propanamide precursor (e.g., 3-aminopropanoic acid derivatives) under basic conditions (e.g., triethylamine in DCM) yields the sulfonylpropanamide intermediate. Subsequent coupling with 6-amino-1,3-benzothiazole via carbodiimide-mediated (e.g., HBTU/DMAP) amide bond formation is critical. Optimization involves monitoring reaction temperature (0–25°C), solvent selection (DMF or DMSO), and stoichiometric ratios (1:1.2 molar excess of benzothiazole amine) to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Look for sulfonamide protons (δ 10.5–11.5 ppm, broad singlet) and benzothiazole aromatic protons (δ 7.5–8.5 ppm). The 4-chlorophenyl group shows distinct coupling patterns (e.g., doublets at δ 7.3–7.7 ppm).
  • IR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and amide C=O (~1650 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]+ should align with the calculated molecular weight (±2 Da). Fragment ions (e.g., loss of benzothiazole moiety) aid validation .

Q. What in vitro assays are suitable for preliminary biological evaluation, and how should controls be designed?

  • Methodological Answer : For anticancer or enzyme inhibition studies:

  • MTT/Proliferation Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).
  • Enzyme Inhibition (e.g., Carbonic Anhydrase) : Measure IC50 via stopped-flow CO2 hydration assay. Compare to acetazolamide as a reference inhibitor. Ensure triplicate runs and statistical validation (p <0.05) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity, and what computational tools support SAR analysis?

  • Methodological Answer :

  • Modifications : Introduce substituents at the benzothiazole C-2 position (e.g., electron-withdrawing groups) or vary the sulfonamide para-substituent (e.g., Br vs. CF3) to modulate lipophilicity.
  • Computational Tools : Use molecular docking (AutoDock Vina) with target protein structures (PDB) to predict binding modes. QSAR models (e.g., CoMFA) correlate substituent effects with activity. Validate with free-energy perturbation (FEP) simulations .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Discrepancies (e.g., high potency in enzyme assays but low cellular activity) may arise from poor solubility or efflux pump interactions. Mitigate by:

  • Solubility Screening : Use DLS or nephelometry in PBS/biological buffers.
  • Membrane Permeability : Perform Caco-2 assays or PAMPA.
  • Metabolic Stability : Use liver microsomes (human/mouse) to assess CYP-mediated degradation. Cross-validate findings with orthogonal assays (e.g., SPR vs. ITC) .

Q. What crystallographic strategies resolve polymorphism or ambiguous electron density in X-ray structures?

  • Methodological Answer : For single-crystal X-ray diffraction:

  • Crystal Growth : Optimize solvent (e.g., ethanol/water) and slow evaporation. Use seeding if nucleation is erratic.
  • Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities.
  • Refinement : Use SHELXL for anisotropic displacement parameters. For ambiguous regions, employ twin refinement or omit maps. Validate with Rfree (Δ <5% from Rwork) .

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